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Compound of Interest

Ethyl 4-chloro-8-cyanoquinoline-3-
Compound Name:
carboxylate

Cat. No.: B1350530

An In-depth Technical Guide to Ethyl 4-chloro-8-
cyanoquinoline-3-carboxylate

Introduction: The Strategic Importance of a Versatile
Quinoline Scaffold

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized heterocyclic
compound belonging to the quinoline family. Quinoline scaffolds are privileged structures in
medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field
of antimalarials and kinase inhibitors.[1][2] This particular derivative is of significant interest to
researchers due to its strategically placed reactive sites: a chloro group at the 4-position, a
cyano group at the 8-position, and an ethyl ester at the 3-position. The chloro atom, in
particular, acts as an excellent leaving group, priming the molecule for nucleophilic aromatic
substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse
chemical moieties, making it a valuable building block for the synthesis of compound libraries
aimed at discovering novel drug candidates.[3] This guide provides a comprehensive overview
of its known physical and chemical properties, reactivity, and application-focused protocols.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and
biological systems. The data below has been aggregated from established chemical
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databases.

Property Value Source

ethyl 4-chloro-8-
IUPAC Name o [4]
cyanoquinoline-3-carboxylate

CAS Number 77173-67-2 [41[5][6]
Molecular Formula C13HoCIN202 [41[7]
Molecular Weight 260.67 g/mol [4][7]
Monoisotopic Mass 260.0352552 Da [41[8]
Boiling Point 398.2 °C at 760 mmHg [7]
Flash Point 194.6 °C [7]
Density 1.37 g/lcm? [7]
Refractive Index 1.624 [7]
XLogP3 2.8 [4]

INChl=1S/C13H9CIN202/c1-2-
18-13(17)10-7-16-12-8(6-15)4-

InChl [4]
3-5-9(12)11(10)14/h3-

5,7H,2H2,1H3

CCOC(=0)C1=C(C2=CC=CC(
SMILES [4]18]
=C2N=C1)C#N)Cl

Spectroscopic Profile: An Interpretive Analysis

While specific, published spectra for this exact molecule are not widely available, its structure
allows for a robust prediction of its spectroscopic characteristics based on well-established
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://rndmate.com/products/in-da003qab-5g
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01475678_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchemlite.lcsb.uni.lu/e/compound/3761179
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://www.echemi.com/products/pd2110063605-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchemlite.lcsb.uni.lu/e/compound/3761179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1H NMR: The proton spectrum is expected to show distinct signals. The ethyl group will
present as a quartet around 4.5-4.6 ppm (for the -OCHz-) and a triplet around 1.4-1.5 ppm
(for the -CHs). The aromatic region (approximately 7.5-9.6 ppm) will display a complex
pattern of doublets and triplets corresponding to the protons on the quinoline core. The
proton at the 2-position, being adjacent to the nitrogen and the ester-bearing carbon, is
expected to be the most downfield-shifted aromatic proton.

e 13C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=0)
around 164-168 ppm and the nitrile carbon (C=N) around 115-120 ppm. The aliphatic
carbons of the ethyl group will appear upfield (~62 ppm for the -CH2- and ~14 ppm for the -
CHs). The remaining signals will correspond to the carbons of the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups. Key
absorption bands would include:

e ~2230-2210 cm~1: A sharp, strong absorption characteristic of the nitrile (C=N) stretching
vibration.

e ~1735-1720 cm~1: A strong, sharp peak corresponding to the carbonyl (C=0) stretch of the
ethyl ester.[9]

e ~1600-1450 cm~1: Multiple bands from the C=C and C=N stretching vibrations within the
aromatic quinoline ring.

e ~1250-1100 cm~1: Strong C-O stretching vibrations from the ester group.[9]

e ~800-700 cm~1: A band corresponding to the C-CI stretching vibration.

Mass Spectrometry (MS)

In a mass spectrum, the compound would exhibit a distinct molecular ion peak (M*) at m/z 260.
Due to the natural abundance of the 37Cl isotope, a characteristic M+2 peak at m/z 262 will be
observed with an intensity approximately one-third of the M+ peak, confirming the presence of
a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such
as [M+H]*, have been calculated, which can aid in identification in advanced MS techniques.[8]
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Chemical Synthesis and Reactivity Profile
Plausible Synthetic Route

The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate typically involves the
chlorination of its 4-hydroxy precursor. This transformation is a standard and high-yielding
reaction in quinoline chemistry, often employing phosphorus oxychloride (POCIs) as both the
reagent and solvent.[10]

Synthesis Pathway

Ethyl 8Tcyano—4—hydroxy— Phosphorus Oxychloride (POCIl3)
quinoline-3-carboxylate

Reagent

(Heat (e.g., 100 °C))7

hlorination
Ethyl 4-chloro-8-cyano-
quinoline-3-carboxylate (Product)
solation

Work-up & Purification
(e.g., Neutralization, Extraction, Crystallization)

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via chlorination.

Core Reactivity: The SNAr Reaction

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1350530?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/ethyl-4-chloro-8-fluoroquinoline-3-carboxylate.htm
https://www.benchchem.com/product/b1350530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C4-
Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester
group activates the 4-position towards Nucleophilic Aromatic Substitution (SNAr). This allows
the chlorine atom to be readily displaced by a wide range of nucleophiles, including:

e Amines (primary and secondary)
» Alcohols/Phenols (alkoxides/phenoxides)
 Thiols (thiolates)

This reactivity is the cornerstone of its use as a scaffold, enabling the creation of diverse
molecular architectures for screening in drug discovery programs.

Experimental Protocol: SNAr with an Amine
Nucleophile

This section provides a representative, field-proven protocol for the SNAr reaction, a critical
workflow for utilizing this compound.

Objective: To synthesize an Ethyl 4-(arylamino)-8-cyanoquinoline-3-carboxylate derivative.

Materials:

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (1.0 eq)

Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

Base (optional, for weakly nucleophilic amines): Potassium Carbonate (K2COs) (1.5 eq)

Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N2 or Ar)
Step-by-Step Methodology:

o Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged
with Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (1.0 eq) and the aniline derivative
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(1.1 eq).

o Causality: Using a slight excess of the nucleophile ensures the complete consumption of
the starting material. The vessel must be dry to prevent hydrolysis of the starting material
or product.

Solvent Addition: Anhydrous DMF is added to dissolve the reactants.

o Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and
facilitates the SNAr mechanism without interfering with the reaction.

Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere and
stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or
LC-MS.

o Causality: Heating provides the necessary activation energy for the reaction. An inert
atmosphere prevents potential side reactions with atmospheric oxygen or moisture at
elevated temperatures.

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured
into ice-water.

o Causality: This step precipitates the solid product, which is generally insoluble in water,
while the DMF and any inorganic salts remain in the aqueous phase.

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with
water, and then a cold non-polar solvent like diethyl ether to remove non-polar impurities.
The crude product is then purified, typically by recrystallization from a suitable solvent (e.qg.,
ethanol, ethyl acetate) or by column chromatography.

o Causality: Filtration isolates the crude product. Washing removes residual solvent and
impurities. Recrystallization or chromatography yields the final product in high purity.
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SnAr Experimental Workflow

1. Combine Reactants 2. Heat under N2 3. Cool & Precipitate 4. Filter & Wash
(Quinoline + Nucleophile) (80-100 °C) > in Ice-Wate? > 5. Recrystallize or 4’
in Solvent (DMF) Monitor by TLC/LC-MS Column Chromatography

A4
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Caption: General workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Development

The true value of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate lies in its role as a versatile
intermediate. The quinoline core is a well-established pharmacophore. By modifying the 4-
position through the SNAr reaction, researchers can rapidly generate analogues to probe
structure-activity relationships (SAR).

e Kinase Inhibitors: Many EGFR and HER-2 inhibitors feature a 4-anilinoquinoline core.[11]
This compound is an ideal starting point for synthesizing such molecules, where the aniline
moiety can be varied to optimize binding affinity and selectivity.

o Antimalarial Agents: The 4-aminoquinoline structure is central to drugs like chloroquine. This
scaffold allows for the exploration of new derivatives to combat resistant strains of
Plasmodium falciparum.[1]

o Other Therapeutic Areas: Functionalized quinolines have shown promise as antibacterial,
antiviral, and anticancer agents, making this building block relevant across a wide spectrum
of therapeutic research.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is associated with the following
hazards:

e H302: Harmful if swallowed.[4]
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e H312: Harmful in contact with skin.[4]

e H332: Harmful if inhaled.[4]

Handling Recommendations:

Work in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

e Avoid inhalation of dust or vapors.

» Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

o Store in a cool, dry, and tightly sealed container away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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